molecular formula C10H16N2O2 B6278748 3-tert-butyl-1-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1249030-93-0

3-tert-butyl-1-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B6278748
CAS No.: 1249030-93-0
M. Wt: 196.2
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Description

3-tert-butyl-1-ethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl group at the third position, an ethyl group at the first position, and a carboxylic acid group at the fourth position of the pyrazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Properties

CAS No.

1249030-93-0

Molecular Formula

C10H16N2O2

Molecular Weight

196.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-ethyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 1,3-diketones with hydrazines. For instance, the reaction between 3-tert-butyl-2,4-pentanedione and ethylhydrazine under acidic conditions can yield the desired pyrazole derivative. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-ethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as carboxylates.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylates and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-tert-butyl-1-ethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-ethyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, while the pyrazole ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylic acid
  • 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-tert-butyl-1-ethyl-1H-pyrazole-5-carboxylic acid

Uniqueness

3-tert-butyl-1-ethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and ethyl groups on the pyrazole ring can influence its steric and electronic characteristics, affecting its reactivity and interactions with other molecules.

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